E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Description

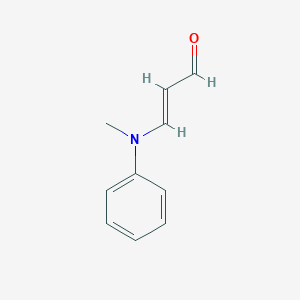

E-3-(Methyl Phenyl Amino)-2-Propenal is an α,β-unsaturated aldehyde derivative featuring a methyl-substituted phenylamino group at the β-position. This compound belongs to the class of enamines, which are characterized by conjugated systems of double bonds and amino groups. Such structures are of significant interest in organic synthesis due to their reactivity in cyclization, nucleophilic addition, and polymerization reactions .

Propriétés

IUPAC Name |

(E)-3-(N-methylanilino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOTKLYENPQLK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287034 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-01-1, 14189-82-3 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(methylphenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Zirconium-Catalyzed Microwave Synthesis

Sun et al. (2015) reported a Cp₂ZrCl₂-catalyzed reaction under microwave irradiation for related enamines. While optimized for benzimidazoles, adapting this method could involve:

-

Reacting N-methylaniline with acrolein derivatives.

-

Microwave acceleration (e.g., 100–150°C, 10–30 minutes).

Challenges :

Comparative Analysis of Preparation Methods

| Method | Catalytic Oxidation | Acid-Catalyzed Condensation |

|---|---|---|

| Catalyst | MnO₂ | HCl |

| Temperature | 40–90°C | 24–26°C |

| Pressure | 0.5–2.5 MPa | Ambient |

| Yield | 68–97% | Moderate (inferred) |

| Advantages | High yield, scalable | Mild conditions, low waste |

| Limitations | High-pressure equipment | Longer reaction time |

The catalytic oxidation method is superior for industrial-scale production, while the acid-catalyzed route suits lab-scale synthesis with minimal environmental impact.

Reaction Mechanisms and Optimization Strategies

Oxidative Pathway Mechanistic Insights

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methyl(phenyl)amino)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the acrylaldehyde moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

3-(Methyl(phenyl)amino)acrylaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Methyl(phenyl)amino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural analogues of E-3-(Methyl Phenyl Amino)-2-Propenal, highlighting differences in substituents, synthesis methods, and reactivity:

Reactivity and Stability

- Conjugation Effects: The α,β-unsaturated aldehyde group in this compound enhances electrophilicity, making it susceptible to Michael additions and cycloadditions. This contrasts with cyano-substituted analogs (e.g., compounds from and ), where electron-withdrawing groups stabilize the conjugated system but reduce nucleophilic attack at the β-position .

Activité Biologique

E-3-(Methyl phenyl amino)-2-propenal, also known as 3-(methyl(phenyl)amino)acrylaldehyde, is an organic compound with significant biological activity. Its molecular formula is CHN, and it has a molecular weight of approximately 161.2 g/mol. This compound is characterized by its conjugated system and the presence of an aldehyde functional group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound features an E configuration , indicating the arrangement of substituents around the double bond in the propenal structure. The presence of both an amino group and an aldehyde group allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

This compound exhibits its biological activity primarily through its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to various biochemical effects, including:

- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its mechanisms against cancer cells.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism may involve disrupting cellular processes by reacting with nucleophilic sites in microbial proteins.

Anticancer Effects

Research has indicated that this compound may induce apoptosis in cancer cells. The compound's ability to form adducts with critical biomolecules could interfere with cancer cell proliferation.

Research Findings and Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it may activate caspase pathways involved in programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(Methyl(phenyl)amino)propionaldehyde | Similar structure with different double bond position | Less reactive due to saturated chain |

| 3-(Methyl(phenyl)amino)butyraldehyde | Contains an additional carbon atom | Increased steric hindrance may affect reactivity |

| N-methyl-N-phenyl-glycine hydrazide | Contains hydrazide functionality | Different reactivity profile due to hydrazide group |

This compound is unique due to its specific E configuration and dual functional groups, allowing for diverse reactions and biological activities.

Q & A

Q. What are the recommended synthetic routes for E-3-(Methyl Phenyl Amino)-2-Propenal, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between methyl phenyl amine and propenal derivatives under controlled pH (7–9) and temperature (60–80°C). To optimize purity, use column chromatography with silica gel (hexane/ethyl acetate gradient) and monitor impurities via HPLC with UV detection at 254 nm. Acceptance criteria for impurities should follow pharmacopeial guidelines, such as USP thresholds for unspecified impurities (≤0.1% w/w) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Employ a combination of:

- NMR : and NMR to confirm the presence of the enal group (δ 9.5–10.0 ppm for aldehyde protons) and aromatic/amine moieties.

- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]).

Cross-validate results with crystallographic data if single crystals are obtainable using SHELX software .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What are the key solubility and partition coefficient (LogP) parameters for this compound?

- Methodological Answer : Determine solubility in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask method. Calculate LogP using reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water). Typical LogP values for analogous enamine derivatives range from 1.5–2.5 .

Q. How can researchers validate the absence of tautomeric or isomerization effects in solution?

- Methodological Answer : Use dynamic NMR at variable temperatures (25–60°C) to detect tautomeric equilibria. For isomerization, monitor UV-Vis spectral shifts (200–400 nm) over time in protic vs. aprotic solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Test activity across a broad concentration range (nM–mM) to identify non-monotonic effects.

- Assay Interference Controls : Include controls for redox activity (e.g., ascorbate interference) and protein binding (e.g., bovine serum albumin quenching).

- Multi-Omics Integration : Correlate activity with transcriptomic/proteomic datasets to identify off-target pathways .

Q. How can computational chemistry predict reaction pathways involving this compound?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model:

- Electrophilic Reactivity : Frontier molecular orbital (FMO) analysis of the enal group.

- Mechanistic Pathways : Transition state optimization for Michael addition or cyclization reactions.

Validate with kinetic isotope effect (KIE) studies .

Q. What advanced crystallographic methods improve structural resolution for polymorphic forms of this compound?

- Methodological Answer :

- High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).

- Twinned Data Refinement : Use SHELXL for twin-law identification and HKLF5 format processing.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular mechanics (MMFF94 force field) to identify hindered sites.

- Hammett Analysis : Quantify electronic effects by substituting the phenyl ring with electron-withdrawing/donating groups and measuring reaction rates (e.g., Suzuki-Miyaura coupling) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Strict Redox Buffering : Use chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation.

- Cell-Free Systems : Validate target engagement using surface plasmon resonance (SPR) or microscale thermophoresis (MST).

- Metadata Reporting : Adhere to FAIR data principles for experimental conditions (e.g., solvent batch, humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.